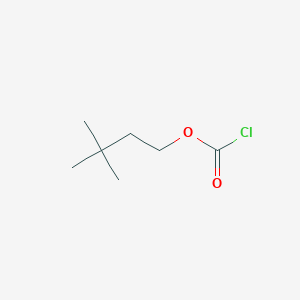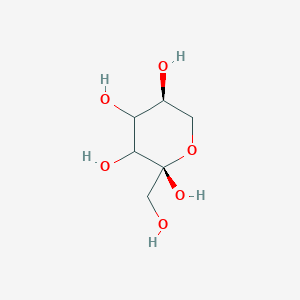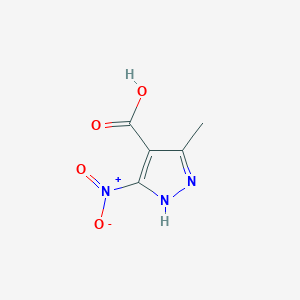![molecular formula C9H10N2NaO3+ B13845505 Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
Sodium;2-[(4-aminobenzoyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(4-aminobenzoyl)amino]acetic acid typically involves the reaction of 4-aminobenzoic acid with glycine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The sodium salt is then obtained by neutralizing the resulting acid with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(4-aminobenzoyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium;2-[(4-aminobenzoyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to renal function and plasma flow.
Medicine: Utilized as a diagnostic agent to measure renal plasma flow and excretory capacity.
Industry: Used in the production of various pharmaceuticals and diagnostic agents
Mechanism of Action
The primary mechanism of action of sodium;2-[(4-aminobenzoyl)amino]acetic acid involves its role as a diagnostic agent. It is administered to patients, and its excretion rate is measured to assess renal function. The compound is filtered by the kidneys and excreted in the urine, allowing for the measurement of renal plasma flow and excretory capacity .
Comparison with Similar Compounds
Sodium;2-[(4-aminobenzoyl)amino]acetic acid is unique due to its specific application in renal diagnostics. Similar compounds include:
Para-aminobenzoic acid (PABA): Used in the synthesis of folate and other pharmaceuticals.
Aminohippuric acid: Similar diagnostic applications but different molecular structure.
4-Aminosalicylic acid: Used in the treatment of tuberculosis
These compounds share some chemical properties but differ in their specific applications and molecular structures, highlighting the uniqueness of this compound in renal diagnostics .
Properties
Molecular Formula |
C9H10N2NaO3+ |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
sodium;2-[(4-aminobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);/q;+1 |
InChI Key |
UNZMYCAEMNVPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)

![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)

![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)



